4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine
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Overview
Description
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine can be achieved through several synthetic routes. One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions typically include the use of selective fluorinating agents such as Selectfluor® and various catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine involves its interaction with specific molecular targets. The fluorine atom in the compound plays a crucial role in enhancing its reactivity and binding affinity to these targets . The pathways involved in its mechanism of action include various enzymatic and non-enzymatic processes that facilitate its biological activities.
Comparison with Similar Compounds
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-fluoro-2-isopropoxypyridine: This compound has a similar structure but with a different fluorine position, which can affect its reactivity and applications.
2-Fluoro-3-isopropoxypyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)14-10-9(15-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
AUIASFMCHYCPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
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